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Compound of Interest |

2-(4-Chlorophenyl)-4-nitrobenzoic
Compound Name: _
acid
CAS No.: 1261990-83-3
Cat. No.: B6399721
. J

Executive Summary & Compound Identity

2-(4-Chlorophenyl)-4-nitrobenzoic acid (CAS: 1261990-83-3) is a substituted biphenyl
carboxylic acid.[1] It serves as a critical "pivot" intermediate: the carboxylic acid function allows
for amide/ester formation, while the nitro group provides a handle for reduction to an aniline (for
subsequent acylation) or diazonium chemistry. Its biphenyl core, bearing a chlorine atom, is a
classic pharmacophore found in lipophilic inhibitors of metabolic enzymes.

Property Data / Descriptor
CAS Number 1261990-83-3
4'-Chloro-5-nitro-[1,1'-biphenyl]-2-carboxylic
IUPAC Name .
acid
Molecular Formula C13HsCINOa4
Molecular Weight 277.66 g/mol
OC(=0)C1=C(C2=CC=C(Cl)C=C2)C=C(C=C1)=
SMILES
O
Appearance Pale yellow to off-white crystalline solid
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Physicochemical Profile

Understanding the physicochemical behavior of this molecule is essential for optimizing
reaction conditions and purification protocols.

Solid-State & Thermal Properties

e Melting Point: Typically 175-185 °C (Predicted based on structural analogs like 2-(4-
nitrophenyl)benzoic acid). The high melting point results from strong intermolecular hydrogen
bonding (dimerization) of the carboxylic acid and

-stacking interactions of the nitro-deficient rings.

o Crystal Habit: Tends to crystallize as needles or prisms from polar protic solvents (e.g.,
Ethanol/Water).

e Thermal Stability: Stable up to ~220 °C. The nitro group introduces a risk of exothermic
decomposition at very high temperatures; differential scanning calorimetry (DSC) is
recommended before scaling up.

Solution Thermodynamics

o Acidity (pKa): Estimated 3.2 — 3.4.

o Mechanism:[2][3][4] The nitro group at position 4 (para to the original phenyl ring
connection, meta to COOH in the biphenyl numbering) is strongly electron-withdrawing,
stabilizing the carboxylate anion more than in unsubstituted benzoic acid (pKa 4.2).
However, the bulky 2-(4-chlorophenyl) group forces the biphenyl system to twist (dihedral
angle ~45-60°), reducing conjugation between rings but also sterically hindering solvation
of the carboxylate.

e Lipophilicity (LogP): Estimated 3.5 — 3.8.

o Implication: The molecule is highly lipophilic. It will partition poorly into aqueous media
unless pH > 5 (ionized form).

 Solubility Profile:
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o Water:[2][5][6] Insoluble (< 0.1 mg/mL) at pH < 3.
o Alkaline Water (pH > 8): Soluble (forms the carboxylate salt).

o Organic Solvents: Highly soluble in DMSO, DMF, THF, and Ethyl Acetate. Moderate
solubility in Dichloromethane and Toluene.

Synthetic Methodology

The most robust route to 2-(4-Chlorophenyl)-4-nitrobenzoic acid is a Suzuki-Miyaura Cross-
Coupling reaction. This pathway offers high regioselectivity and avoids the harsh conditions of
direct nitration on a biphenyl system.

Retrosynthetic Analysis

The target is disconnected at the biaryl bond.

o Fragment A (Electrophile): 2-Bromo-4-nitrobenzoic acid (or its methyl ester to prevent
catalyst poisoning by the free acid).

o Fragment B (Nucleophile): 4-Chlorophenylboronic acid.

Optimized Synthesis Protocol

Step 1: Precursor Synthesis (Oxidation)

Starting Material: 2-Bromo-4-nitrotoluene.[3]

Reagent: KMnOa, Pyridine/Water, 70-80 °C.

Note: Pyridine is used to solubilize the nitrotoluene and buffer the reaction.

Yield: ~65-70%.

Step 2: Suzuki Coupling (The Core Reaction)

e Reagents: 2-Bromo-4-nitrobenzoic acid (1.0 eq), 4-Chlorophenylboronic acid (1.1 eq).

o Catalyst: Pd(PPhs)a (3—5 mol%) or Pd(OAc)2/SPhos for sterically hindered substrates.
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e Base: K2COs (2.5 eq) or NazCO:s.

e Solvent: 1,4-Dioxane : Water (4:1 v/v).

e Conditions: Reflux (90-100 °C) for 12—-16 hours under Nitrogen/Argon.
Step 3: Workup & Purification

 Acidification: The reaction mixture is alkaline. Filter off Pd black. Acidify filtrate with 2N HCI to
pH 2.

e Precipitation: The product precipitates as a solid.[5]

o Recrystallization: Dissolve crude solid in hot Ethanol or Acetic Acid. Cool slowly to yield pure
crystals.

Visualization of Synthesis Pathway

KMnO4, Pyridine

) Suzuki Coupling
Oxidation

P> 2-Bromo-4-nitrobenzoic Acid Pd(PPh3)4, K2CO3
Dioxane/H20

2-Bromo-4-nitrotoluene

. 2-(4-Chlorophenyl)-
| __ _Coupling Pariner _ g, 4_hitrobenzoic Acid
4-Chlorophenylboronic Acid

Click to download full resolution via product page

Caption: Convergent synthesis via oxidation of nitrotoluene followed by Pd-catalyzed Suzuki
cross-coupling.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be
confirmed.
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Technique Expected Signals | Diagnostic Peaks

0 13.0+ (br s, 1H): Carboxylic acid proton.d 8.5—
8.6 (d, 1H): H-3 (between NO:z and biaryl bond,
deshielded).d 8.2-8.3 (dd, 1H): H-5 (ortho to
NO2).d 7.9-8.0 (d, 1H): H-6 (ortho to COOH).d
7.4—7.6 (m, 4H): Chlorophenyl ring protons
(AA'BB' system).

1H NMR (DMSO-ds)

2500-3300 cm~1: Broad O-H stretch
(COOH).1690-1710 cm~1: C=0 stretch
(strong).1530 & 1350 cm~*: N-O

asymmetric/symmetric stretch (NOz).

IR Spectroscopy

m/z 276 [M-H]~: Negative ion mode (ESI-).
Mass Spectrometry Chlorine isotope pattern (3°CI/2”Cl ratio ~3:1)

must be visible.

Applications & Handling
Research Applications

o Fragment-Based Drug Discovery (FBDD): The molecule serves as a scaffold for SDHI
(Succinate Dehydrogenase Inhibitor) fungicides. The nitro group is often reduced to an
amine to form amide-linked inhibitors (analogous to Boscalid or Fluxapyroxad structures).

» Metabolic Probes: The 4-chlorophenyl group is metabolically robust (blocking para-
hydroxylation), making this acid a useful probe for testing metabolic stability of biaryl
pharmacophores.

Safety & MSDS Highlights

e GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

» Dust Hazard: As a nitro-aromatic, fine dust may be combustible.[7] Use spark-proof
equipment.

o Storage: Store at room temperature (15-25 °C) in a dry, dark place. Desiccate to prevent
hydrolytic degradation if stored as an activated ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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